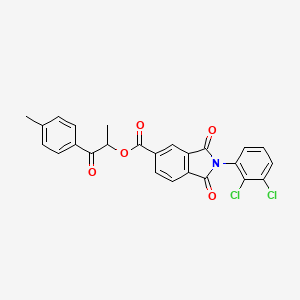![molecular formula C18H21ClO3 B3937027 1-chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B3937027.png)
1-chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene
描述
1-chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene, also known as metolachlor, is a widely used herbicide in agriculture. It belongs to the chloroacetanilide family of herbicides and is used to control annual grasses and broadleaf weeds in crops such as corn, soybeans, and cotton.
作用机制
Metolachlor works by inhibiting the synthesis of lipids in plants. It interferes with the biosynthesis of long-chain fatty acids, which are essential components of cell membranes. This leads to the disruption of cell membrane function and ultimately, the death of the plant. Metolachlor is a selective herbicide, meaning that it only affects certain types of plants and does not harm others.
Biochemical and Physiological Effects:
Metolachlor has been found to have some toxic effects on non-target organisms. It has been shown to be toxic to aquatic organisms such as fish and invertebrates. It can also have negative effects on soil microorganisms and earthworms. In addition, there is some evidence to suggest that 1-chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene may have endocrine-disrupting effects on mammals.
实验室实验的优点和局限性
Metolachlor is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its selectivity and effectiveness make it a valuable tool for researchers studying weed control in crops. However, its toxicity to non-target organisms and potential health risks make it important to handle with care in the laboratory.
未来方向
There are several areas of research that could be pursued to further our understanding of 1-chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene and its effects. One area of interest is the development of new formulations of 1-chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene that are more environmentally friendly and less toxic to non-target organisms. Another area of research is the study of the long-term effects of 1-chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene exposure on human health. Finally, there is a need for more research on the potential ecological impacts of 1-chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene use, particularly in aquatic systems.
科学研究应用
Metolachlor has been extensively studied for its herbicidal properties. It has been found to be effective in controlling a wide range of weeds in various crops. In addition to its use as a herbicide, 1-chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene has also been studied for its potential as an insecticide and fungicide. It has been found to have some activity against certain insect pests and fungal pathogens.
属性
IUPAC Name |
1-chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-4-14-12-15(6-7-16(14)19)21-9-10-22-17-8-5-13(2)11-18(17)20-3/h5-8,11-12H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAYIGBZYSLSON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCOC2=C(C=C(C=C2)C)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3936946.png)

![2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene](/img/structure/B3936955.png)
![6-tert-butyl-N,N-diethyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3936962.png)
![4-fluoro-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B3936975.png)
![2-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene](/img/structure/B3936990.png)
![1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B3936997.png)

![1-[4-(2-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene](/img/structure/B3937017.png)
![3-bromo-4-ethoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3937022.png)
![1-[4-(2,6-dimethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B3937028.png)
![4-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2-methylbenzene](/img/structure/B3937033.png)
![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3937040.png)
![2-methyl-5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazole](/img/structure/B3937053.png)